
Phenylacetylglycine dimethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Phenylacetylglycine dimethylamide is a chemical compound with the molecular formula C12H16N2O2.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Industry: Used in the production of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions: Phenylacetylglycine dimethylamide can be synthesized through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions. This involves the reaction of glycine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form phenylacetylglycine. The resulting compound is then reacted with dimethylamine to produce this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: Phenylacetylglycine dimethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
作用機序
Phenylacetylglycine dimethylamide exerts its effects through interactions with specific molecular targets and pathways. It has been shown to interact with adrenergic receptors, influencing platelet function and thrombosis. The compound’s mechanism of action involves modulation of these receptors, leading to various physiological effects .
類似化合物との比較
Phenylacetylglycine dimethylamide can be compared with other similar compounds, such as phenylacetylglutamine and phenylacetylglycine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique in its specific interactions with adrenergic receptors and its potential therapeutic applications .
Similar Compounds:
- Phenylacetylglutamine
- Phenylacetylglycine
特性
CAS番号 |
3738-06-5 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
2-(N-acetylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(9-12(16)13(2)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChIキー |
KEVKBVWYVMVEBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
正規SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
その他のCAS番号 |
3738-06-5 |
配列 |
G |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





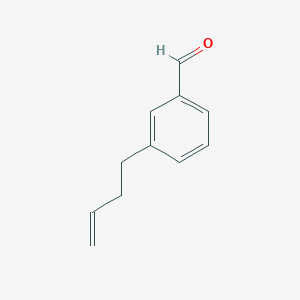


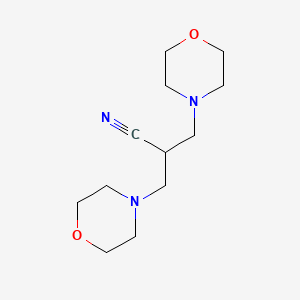
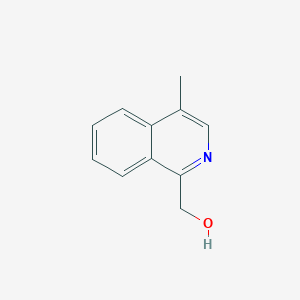

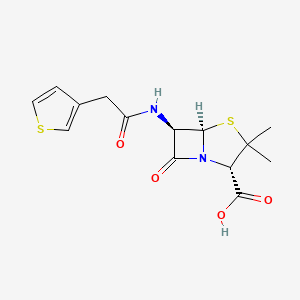
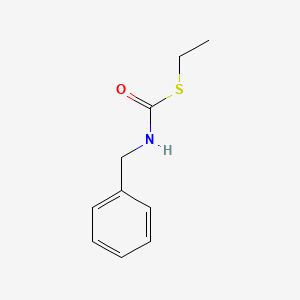

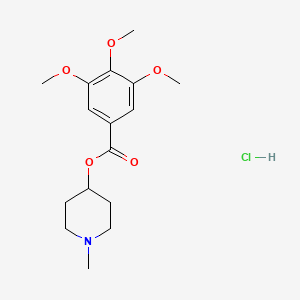
![3,5-Diiodo-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1655426.png)
